molecular formula C11H12N4 B052674 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 98175-84-9

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B052674
CAS No.: 98175-84-9
M. Wt: 200.24 g/mol
InChI Key: YNYQXVGPQRXGCM-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an overview of the compound's biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4C_{11}H_{12}N_4 with a molecular weight of approximately 200.24 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of triazolo-pyridine compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and colon cancer cells due to their ability to induce apoptosis and cell cycle arrest .
  • Antiviral Activity : The compound has been explored for its antiviral properties. Research has shown that modifications in the triazole structure can enhance binding affinity to viral proteins, thereby inhibiting viral replication .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects owing to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Anticancer Studies

A study evaluating various triazolo derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 25 µM in different cell lines .

CompoundCell LineIC50 (µM)
Compound ABreast Cancer15
Compound BColon Cancer10
Compound CLung Cancer20

Antiviral Studies

In antiviral assays against influenza A virus, compounds structurally related to this compound exhibited EC50 values ranging from 30 µM to 50 µM. These results indicate moderate antiviral activity .

CompoundVirus StrainEC50 (µM)
Compound DInfluenza A35
Compound EInfluenza B45

Neuroprotective Activity

In neuroprotection studies conducted on rat models subjected to oxidative stress, the administration of the compound resulted in a significant reduction in neuronal death compared to controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels .

Case Studies

One notable case study involved the synthesis of a series of triazolo-pyridine derivatives where researchers identified a lead compound with enhanced anticancer properties. This compound was subjected to further optimization through structure-activity relationship (SAR) studies which highlighted the significance of substituents on the phenyl ring in enhancing biological activity .

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYQXVGPQRXGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine (61 mg, 0.31 mmol) in MeOH (15 ml) was passed through a PtO2 catalyst cartridge on an H-Cube hydrogenation apparatus at a pressure of 70 bar and a flow rate of 1 ml/min. The reaction was concentrated and the crude reaction mixture purified on 12 g SiO2 column with 0-8% NH3/MeOH CH2Cl2 to give 35 mg (56%) of 1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine. MS (ESI): mass calcd. for C11H12N4, 200.2. m/z found, 201.2 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.99 (dt, J=8.0, 1.1 Hz, 2H), 7.61-7.50 (m, 2H), 7.48-7.41 (m, 2H), 7.33-7.27 (m, 1H), 4.14-4.07 (m, 2H), 3.20 (t, J=5.9 Hz, 2H), 2.88 (t, J=5.9 Hz, 2H).
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 3
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 4
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 5
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 6
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.